![molecular formula C25H20FN3O2S B2486315 (7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892416-43-2](/img/structure/B2486315.png)
(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to a class of chemicals with complex molecular structures, often characterized by their heterocyclic components and potential for biological activity. The synthesis and study of such compounds are crucial for the development of new materials, pharmaceuticals, and understanding fundamental chemical processes.
Synthesis Analysis
Synthesis of complex molecules like the one described typically involves multi-step organic reactions, including but not limited to, condensation, cyclization, and functional group transformations. An efficient approach for the regioselective synthesis involving similar structural moieties has been developed using microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions (Moreno-Fuquen et al., 2019).
Scientific Research Applications
Synthesis and Characterization
Heterocyclic Compound Synthesis
A study by Moreno-Fuquen et al. (2019) describes an efficient approach for the regioselective synthesis of heterocyclic amides with potential applications in medicinal chemistry and material science. The methodology involves catalyst- and solvent-free conditions under microwave assistance, highlighting innovation in synthetic organic chemistry relevant to compounds with complex molecular structures similar to the one (Moreno-Fuquen et al., 2019).
Antitumor Activity
Research by Stevens et al. (1984) on imidazotetrazines illustrates the antitumor potential of compounds with intricate heterocyclic frameworks. Although the chemical structure differs, the strategic approach to synthesizing compounds with potential biological activities provides insights into the therapeutic applications of complex molecules (Stevens et al., 1984).
Medicinal Chemistry Applications
Catalysis and Drug Discovery
The synthesis of constrained cysteines and cyclopropanated oxazolones by Clerici et al. (1999) serves as a foundational approach for developing novel bioactive molecules. This research underlines the importance of innovative synthetic pathways in creating compounds with potential drug discovery applications (Clerici et al., 1999).
Proton Exchange Membranes
Research on comb-shaped poly(arylene ether sulfone)s by Kim et al. (2008) demonstrates the applicability of sulfonated compounds in fuel cell technology. Although focusing on polymer chemistry, this study showcases the broad utility of sulfanyl groups in scientific research, relevant to the compound (Kim et al., 2008).
Theoretical and Computational Studies
- Quantum Chemical Calculations: A study by Sarac (2020) employs density functional theory (DFT) to explore the molecular geometry, vibrational frequencies, and electronic properties of a novel compound. Such theoretical studies are crucial for understanding the physical and chemical properties of complex molecules, providing a basis for their application in various scientific fields (Sarac, 2020).
Safety And Hazards
The safety and hazards associated with the compound are assessed. This includes its toxicity, flammability, environmental impact, and any precautions that should be taken when handling it.
Future Directions
This involves discussing potential future research directions. For example, if the compound has shown promising biological activity, future research could involve optimizing its structure to improve its potency, selectivity, and pharmacokinetic properties.
properties
IUPAC Name |
[7-[(3-fluorophenyl)methylsulfanyl]-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2S/c1-15-22-20(18(13-30)12-27-15)11-21-24(31-22)28-23(17-7-3-2-4-8-17)29-25(21)32-14-16-6-5-9-19(26)10-16/h2-10,12,30H,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQGHHXSJHQQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4)SCC5=CC(=CC=C5)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)

![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile](/img/structure/B2486237.png)
![3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2486238.png)
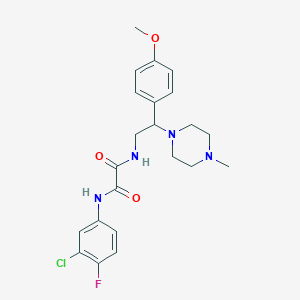
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)
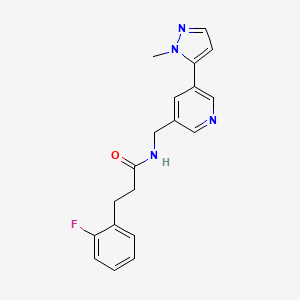
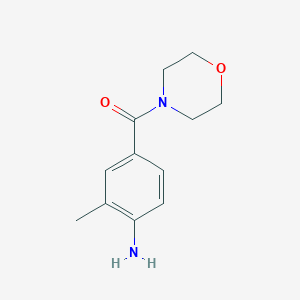
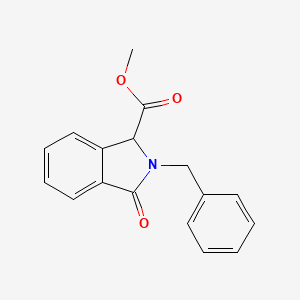
![Methyl 3-[(3-methoxy-3-oxopropyl)(methyl)amino]propanoate hydrochloride](/img/structure/B2486252.png)
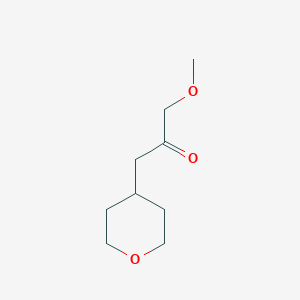
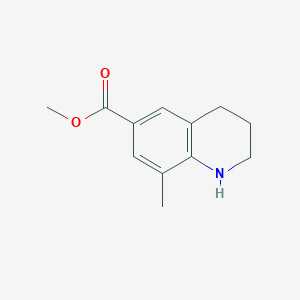
![rac-(4R,8aS)-4-(Hydroxymethyl)hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B2486255.png)